LLY-507 -

LLY-507

Catalog Number: EVT-273383
CAS Number:
Molecular Formula: C36H42N6O
Molecular Weight: 574.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LLY-507 is a small molecule classified as a lysine methyltransferase inhibitor. Specifically, it exhibits high selectivity for SMYD2, a histone methyltransferase known to catalyze the monomethylation of various protein substrates, including p53. [, ] It has garnered significant interest in scientific research as a valuable tool for dissecting the biological functions of SMYD2 and exploring its potential as a therapeutic target in various diseases, particularly cancer. [, , , , , , ]

LLY-507 is a potent, selective, cell-active, small molecule inhibitor of the lysine methyltransferase SMYD2. [] It binds to the substrate peptide binding pocket of SMYD2, as shown by a 1.63-Å resolution crystal structure. [] LLY-507 is active in cells at submicromolar concentrations, as measured by a reduction in SMYD2-induced monomethylation of p53 Lys370. []

BAY-598

Compound Description: BAY-598 is another SMYD2 histone methyltransferase inhibitor. [] Treatment of adult Schistosoma mansoni worms with BAY-598 led to motility and egg production defects, similar to the effects observed with LLY-507. [] BAY-598 also reduced H3K36me2 levels in these worms by 23%. []

GSK-J4

Compound Description: GSK-J4 is a cell-permeable prodrug inhibitor of the JMJD3 histone demethylase. [] It is believed to target the S. mansoni homolog Smp_034000. [] GSK-J4 significantly affected oviposition and the packaging of vitelline cells into eggs laid in vitro. []

Relevance: While GSK-J4 targets a different epigenetic pathway (histone demethylation) than LLY-507 (histone methylation), both compounds demonstrate activity against schistosomes, highlighting the importance of epigenetic modulation in these parasites. [] This shared biological target makes GSK-J4 a functionally-related compound to LLY-507.

GSK-J1

Compound Description: GSK-J1 is a structural analog of GSK-J4 that is not cell-permeable. [] Unlike GSK-J4, GSK-J1 did not significantly affect oviposition or vitelline cell packaging in S. mansoni. []

Rosiglitazone

Compound Description: Rosiglitazone is a PPARγ agonist. [] It was found to abolish the detrimental effects of SMYD2 overexpression on pulmonary artery smooth muscle cell (PASMC) proliferation and pulmonary hypertension (PH). []

Synthesis Analysis

Methods and Technical Details

The synthesis of LLY-507 follows established methods detailed in literature. The key steps involve:

  1. Starting Materials: Utilization of 3-methylindole, methyl 3-cyanobenzoate, 3-(pyrrolidin-1-yl)propan-1-amine, and 1-bromo-2-iodobenzene.
  2. Reactions: The synthesis involves several reactions including:
    • Mannich Reaction: This step introduces the piperidine moiety.
    • Formation of Amides: Subsequent reactions lead to the formation of amide bonds essential for the final structure.
  3. Purification: The final compound is purified using techniques such as preparative chiral high-performance liquid chromatography to ensure the desired enantiomer is obtained .
Molecular Structure Analysis

Structure and Data

LLY-507 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to SMYD2. Its chemical formula is C20H24N4OC_{20}H_{24}N_{4}O, and it features a unique arrangement that includes:

  • A cyano group contributing to its reactivity.
  • An indole ring, which is crucial for its interaction with biological targets.
  • A piperazine moiety, enhancing solubility and bioavailability.

The crystal structure of LLY-507 bound to SMYD2 has been elucidated, revealing critical interactions that facilitate its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

LLY-507 primarily functions through its inhibitory action on SMYD2, affecting various biochemical pathways:

  1. Inhibition Mechanism: It competes with substrate binding at the active site of SMYD2, leading to decreased methylation of target proteins such as p53.
  2. Selectivity Assays: Extensive assays have demonstrated that LLY-507 selectively inhibits SMYD2 with an IC50 in the nanomolar range while showing minimal activity against other related methyltransferases .
  3. Biochemical Assays: These include scintillation proximity assays to quantify methyltransferase activity in the presence of LLY-507, confirming its efficacy and selectivity .
Mechanism of Action

Process and Data

LLY-507 exerts its effects by binding to the active site of SMYD2, inhibiting its methyltransferase activity. This inhibition leads to:

  1. Reduced Methylation: Specifically, it decreases the methylation levels of lysine residues on histones and non-histone proteins like p53, which are crucial for regulating gene expression related to cell proliferation.
  2. Cellular Effects: In cancer cells overexpressing SMYD2, treatment with LLY-507 has shown antiproliferative effects, suggesting a potential therapeutic application in oncology .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LLY-507 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 336.43 g/mol.
  • Solubility: Highly soluble in organic solvents; moderate solubility in aqueous solutions.
  • Stability: The compound demonstrates stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.

These properties are significant for its application in biological systems and therapeutic contexts .

Applications

Scientific Uses

LLY-507 is primarily used in research settings to study the role of SMYD2 in cancer biology. Its applications include:

  1. Cancer Research: Investigating the role of histone methylation in tumorigenesis and metastasis.
  2. Drug Development: Serving as a lead compound for developing new therapeutics targeting epigenetic modifications associated with various cancers.
  3. Biochemical Studies: Exploring the biochemical pathways influenced by SMYD2 inhibition, including effects on gene expression profiles related to cell cycle regulation .
Introduction to SMYD2 and Its Oncogenic Role

SET and MYND domain-containing protein 2 (SMYD2) is a protein-lysine methyltransferase (PKMT) that catalyzes mono- or dimethylation of histone and nonhistone substrates. Discovered in 2006 and encoded at chromosomal locus 1q32.3, SMYD2 plays context-dependent roles in cellular homeostasis but is frequently co-opted in oncogenesis [2] [7]. Unlike canonical nuclear methyltransferases, SMYD2 exhibits dual cytoplasmic-nuclear localization, enabling its modulation of diverse cancer-related pathways through epigenetic and non-epigenetic mechanisms [6]. Its overexpression correlates with poor prognosis in multiple malignancies, positioning SMYD2 as an emerging therapeutic target. The development of LLY-507—a potent, selective SMYD2 inhibitor—provides a pharmacological tool to dissect this biology and validate anticancer applications [1] [6].

Biological Functions of SMYD2 in Epigenetic Regulation

SMYD2’s enzymatic functions are governed by its unique bilobal structure. The N-terminal lobe contains a split SET domain interrupted by a MYND domain, while the C-terminal lobe houses a tetratricopeptide repeat (TPR) domain. This architecture enables autoinhibition: the C-terminal domain folds over the catalytic site, restricting substrate access until conformational changes (triggered by cofactor binding or protein interactions) expose the active pocket [2] [6]. SMYD2 primarily catalyzes:

  • Histone methylation: Monomethylation of H3K4 (H3K4me1) and mono/dimethylation of H3K36 (H3K36me1/me2), modulating chromatin accessibility at target gene promoters [2] [5].
  • Nonhistone protein methylation: A growing list of substrates implicated in cancer signaling, including p53, RB, HSP90, ERα, and PARP1 [2] [6].

Table 1: Key SMYD2 Substrates and Functional Impacts

SubstrateMethylation SiteBiological ConsequenceCancer Relevance
p53K370Inhibits transactivation of tumor suppressor genesPromotes cell survival
RB1K810, K860Enhances E2F activity; recruits L3MBTL1 repressorDrives cell cycle progression
HSP90K531, K574, K616Alters chaperone function and client protein stabilitySupports oncoprotein stability
ERαK266Reduces promoter recruitment under low estrogenLinked to endocrine resistance
STAT3UnspecifiedAugments pro-inflammatory signalingPromotes tumor microenvironment remodeling

The U-shaped binding conformation of substrates like p53 and ERα within SMYD2’s catalytic cleft ensures precise lysine targeting [2]. Intriguingly, prior methylation of adjacent residues (e.g., SET7/9-mediated p53-K372me) sterically hinders SMYD2 activity, revealing cross-talk between post-translational modifications [2]. Beyond direct methylation, SMYD2 participates in protein complexes regulating transcription, stress responses, and metabolic reprogramming—notably through interactions with heat shock proteins and chromatin remodelers [5] [6].

SMYD2 Overexpression in Cancer: Mechanisms and Clinical Correlations

SMYD2 dysregulation is a hallmark of aggressive malignancies. Genomic amplification of 1q32.3 (harboring SMYD2) occurs in >75% of esophageal squamous cell carcinomas (ESCC) and >50% of hepatocellular carcinomas (HCC), driving mRNA and protein overexpression [6] [7]. Transcriptional upregulation independent of copy number alterations is observed in breast, prostate, colorectal, and pancreatic cancers [3] [5]. Clinically, elevated SMYD2 correlates with:

  • Reduced overall survival in ESCC (HR = 2.1, p < 0.01) [6]
  • Advanced tumor stage and metastasis in gastrointestinal cancers [3]
  • Chemoresistance in pancreatic adenocarcinoma (gemcitabine) and glioma (cisplatin) [5] [7]

Table 2: SMYD2 Overexpression in Major Cancer Types

Cancer TypeOverexpression FrequencyClinical CorrelationProposed Mechanism
Esophageal SCC75–95%Reduced 5-year survival; lymph node metastasisGenomic amplification at 1q32.3; p53/RB hypermethylation
Hepatocellular Carcinoma50–70%Tumor progression; metabolic reprogrammingc-Myc/GLS1 axis activation
Breast Cancer30–45% (basal-like subtype)Enriched in cancer stem cellsH3K36me2-dependent MCAM upregulation
Colorectal Cancer60%Advanced TNM stageERBB2/FUT4 pathway activation
Pancreatic Ductal Adenocarcinoma40–55%Gemcitabine resistanceEVI2A upregulation

Mechanistically, SMYD2 supports oncogenesis through substrate-specific effects:

  • p53 inactivation: K370 methylation impedes DNA binding and transactivation of pro-apoptotic genes (e.g., BAX, PUMA) [2] [6].
  • RB/E2F dysregulation: K860 methylation recruits repressor complexes, while K810 methylation enhances RB phosphorylation, collectively deregulating cell cycle checkpoints [2] [5].
  • Metabolic reprogramming: In HCC, SMYD2 upregulates glutaminase (GLS1) via c-Myc, fueling glutamine dependency [7].
  • Therapy resistance: In pancreatic cancer, SMYD2 induces EVI2A expression to confer gemcitabine resistance [7].

SMYD2 as a Therapeutic Target in Oncology

Pharmacological inhibition of SMYD2 represents a promising anticancer strategy. LLY-507 (C36H42N6O, MW 574.76 Da) is a first-in-class, ATP-competitive inhibitor developed through structure-guided design. It binds the substrate peptide channel with high affinity, blocking lysine access [1] [6] [10]. Key characteristics include:

  • Potency: IC₅₀ <15 nM against SMYD2-mediated p53 methylation; IC₅₀ = 31 nM for H4 peptide methylation [1] [6].
  • Selectivity: >100-fold selectivity over 24+ methyltransferases (including SMYD3, SUV420H1/2) and 454 kinases [1] [6] [10].
  • Cellular activity: Reduces p53-K370me in U2OS cells (IC₅₀ = 0.6 μM) without altering global histone methylation [1] [6].

Table 3: Selectivity Profile of LLY-507 Against Key Methyltransferases

EnzymeIC₅₀ (LLY-507)Fold Selectivity vs. SMYD2
SMYD2<15 nM1 (Reference)
SMYD3>1 μM>100
G9a>10 μM>666
EZH2>10 μM>666
PRMT1>10 μM>666
SETD8>10 μM>666

LLY-507 exhibits broad antitumor activity:

  • Proliferation inhibition: Dose-dependent suppression of ESCC (KYSE-150, KYSE-270; IC₅₀ ≈1.5 μM), HCC (HepG2), and breast cancer (MDA-MB-231) cell growth [1] [6] [8].
  • Synergy with chemotherapy: Sensitizes glioma cells to cisplatin by reversing SMYD2-mediated survival pathways [5].
  • Target engagement validation: Co-crystal structures confirm LLY-507 occupies the substrate-binding groove, mimicking lysine interactions via its cyanoaniline moiety [6] [9].

Future directions include optimizing brain-penetrant derivatives and exploring combination regimens with DNA-damaging agents or targeted therapies. Ongoing studies address whether SMYD2 inhibition reactivates tumor suppressors (e.g., p53) or disrupts oncoprotein function (e.g., HSP90-client networks) as primary mechanisms [5] [6].

Properties

Product Name

LLY-507

IUPAC Name

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide

Molecular Formula

C36H42N6O

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)

InChI Key

PNYRDVBFYVDJJI-UHFFFAOYSA-N

SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

LLY-507; LLY 507; LLY507.

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.